(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride
Overview
Description
(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring, which imparts significant strain and reactivity. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Amination: Introduction of the amino group can be accomplished via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound.
Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclopropanation: Utilizing continuous flow reactors to handle the exothermic nature of the cyclopropanation reaction efficiently.
Automated resolution techniques: Employing high-throughput chiral chromatography or crystallization methods to achieve the desired enantiomeric purity.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as a building block in the synthesis of more complex organic molecules due to its reactive cyclopropane ring.
Chiral catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme studies: Utilized in studying enzyme mechanisms and interactions due to its unique structure and reactivity.
Medicine
Pharmaceutical intermediates: Serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring chiral purity.
Drug development: Investigated for potential therapeutic applications due to its bioactive functional groups.
Industry
Material science: Used in the development of new materials with specific properties, leveraging its unique structural features.
Mechanism of Action
The mechanism by which (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can interact with active sites, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride: The enantiomer of the compound, differing in stereochemistry.
Cyclopropane-1,1-dicarboxylic acid: Lacks the amino group but shares the cyclopropane core.
Phenylalanine derivatives: Similar in having an aromatic ring and amino acid structure but differ in the cyclopropane ring.
Uniqueness
Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties, affecting its reactivity and interactions.
Cyclopropane ring: The strained ring structure provides distinct reactivity compared to more common ring systems.
Functional groups: The combination of amino and carboxylic acid groups offers versatile reactivity, making it a valuable intermediate in various synthetic pathways.
This detailed overview should provide a comprehensive understanding of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-10(7-11(10,12)9(13)14)8-5-3-2-4-6-8;/h2-6H,7,12H2,1H3,(H,13,14);1H/t10-,11-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTDNPXOLIYUFB-NDXYWBNTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)N)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@]1(C(=O)O)N)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307733-76-0 | |
Record name | rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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